molecular formula C17H14ClF3N2O3 B11037094 N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B11037094
M. Wt: 386.8 g/mol
InChI Key: VOQYTGWYHDRSMM-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound features a quinoline backbone with a trifluoromethyl group and a chloro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with a suitable quinoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include continuous flow reactors and automated systems to maintain consistent quality and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various functionalized quinoline derivatives .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and the quinoline backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C17H14ClF3N2O3

Molecular Weight

386.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C17H14ClF3N2O3/c18-10-5-4-8(17(19,20)21)6-12(10)23-16(26)9-7-14(25)22-11-2-1-3-13(24)15(9)11/h4-6,9H,1-3,7H2,(H,22,25)(H,23,26)

InChI Key

VOQYTGWYHDRSMM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(CC(=O)N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C(=O)C1

Origin of Product

United States

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